molecular formula C11H12BFO4 B13402481 (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid

Cat. No.: B13402481
M. Wt: 238.02 g/mol
InChI Key: MBNJUUPTXWOBAA-UHFFFAOYSA-N
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Description

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and an ethoxycarbonylvinyl group attached to a phenyl ring. It is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid typically involves the reaction of 2-fluorophenylboronic acid with ethyl 2-bromoacrylate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs for cancer therapy.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonylvinyl and fluorine groups, which enhance its reactivity and specificity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research .

Properties

Molecular Formula

C11H12BFO4

Molecular Weight

238.02 g/mol

IUPAC Name

[3-(3-ethoxy-3-oxoprop-1-enyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3

InChI Key

MBNJUUPTXWOBAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O

Origin of Product

United States

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